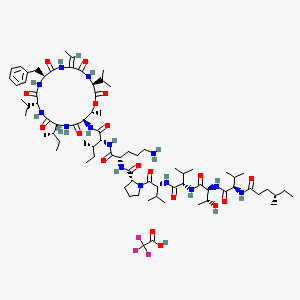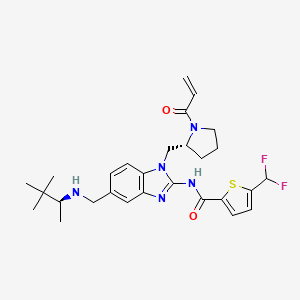
PRN694
概要
説明
PRN694 is a small molecule, covalent inhibitor that selectively targets interleukin-2-inducible T-cell kinase and resting lymphocyte kinase. These kinases are crucial for intracellular signaling in both normal and neoplastic T-cells and natural killer cells. This compound has shown potential as a therapeutic agent for autoimmune, inflammatory, and malignant diseases .
作用機序
PRN694は、インターロイキン2誘導性T細胞キナーゼのシステイン残基442と静止リンパ球キナーゼのシステイン残基350に共有結合することにより、それらのキナーゼ活性を阻害することで効果を発揮します。この阻害は、活性化T細胞の核因子(NFAT)の核活性化、細胞質ホスホリパーゼCガンマ1、および核因子κBα阻害剤を含む、下流のシグナル伝達経路の活性化を阻止します。 この化合物は、延長された標的滞留時間を持ち、in vitroおよびin vivoでエフェクター細胞の持続的な減衰を可能にします .
6. 類似の化合物との比較
This compoundは、インターロイキン2誘導性T細胞キナーゼと静止リンパ球キナーゼの二重阻害においてユニークです。類似の化合物には以下が含まれます。
BMS-509744: インターロイキン2誘導性T細胞キナーゼを標的とする別の阻害剤ですが、選択性と効力は異なります.
イブルチニブ: ブルトン型チロシンキナーゼの共有結合阻害剤であり、いくつかの構造的類似性を共有していますが、異なるキナーゼを標的としています.
アカラブルチニブ: 別のブルトン型チロシンキナーゼ阻害剤であり、作用機序と治療用途が異なります.
This compoundのユニークな選択性と延長された標的滞留時間は、免疫細胞媒介性疾患を研究し、治療する可能性のある貴重な化合物となっています .
準備方法
PRN694は、分子モデリングを用いてキナーゼドメインのATP結合部位に結合しながらシステイン残基と相互作用する分子を設計する、一連の化学反応によって合成されます。合成経路には、目的の生成物を得るためにさまざまな試薬と条件の使用が含まれます。 工業生産方法では、通常、最適化された反応条件を用いた大規模合成を行い、高収率と高純度を確保します .
3. 化学反応解析
This compoundは、以下を含むいくつかの種類の化学反応を受けます。
共有結合: This compoundは、インターロイキン2誘導性T細胞キナーゼのシステイン残基442および静止リンパ球キナーゼのシステイン残基350に共有結合し、それらのキナーゼ活性を阻害します
キナーゼ活性阻害: この化合物は、標的キナーゼに不可逆的に結合することによりキナーゼ活性を阻害し、それらの活性化とそれに続くシグナル伝達経路を阻害します
細胞および分子活性化: This compoundは、T細胞受容体およびFc受容体誘導性の細胞および分子活性化を阻止し、T細胞の増殖を阻害し、炎症性サイトカインの放出を阻止します
4. 科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
化学反応の分析
PRN694 undergoes several types of chemical reactions, including:
Covalent Binding: This compound covalently binds to cysteine residues 442 of interleukin-2-inducible T-cell kinase and 350 of resting lymphocyte kinase, blocking their kinase activity
Inhibition of Kinase Activity: The compound inhibits kinase activity by binding irreversibly to the target kinases, preventing their activation and subsequent signaling pathways
Cellular and Molecular Activation: This compound prevents T-cell receptor- and Fc receptor-induced cellular and molecular activation, inhibiting T-cell proliferation and blocking proinflammatory cytokine release
科学的研究の応用
PRN694 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the roles of interleukin-2-inducible T-cell kinase and resting lymphocyte kinase in immune cell signaling
Biology: Investigated for its potential to inhibit T-cell and natural killer cell activation, making it a valuable compound for studying immune responses
Medicine: Explored as a therapeutic agent for autoimmune, inflammatory, and malignant diseases, including T-cell prolymphocytic leukemia
Industry: Utilized in the development of new drugs targeting immune cell signaling pathways
類似化合物との比較
PRN694 is unique in its dual inhibition of interleukin-2-inducible T-cell kinase and resting lymphocyte kinase. Similar compounds include:
Acalabrutinib: Another Bruton’s tyrosine kinase inhibitor with a different mechanism of action and therapeutic applications.
This compound’s unique selectivity and extended target residence time make it a valuable compound for studying and potentially treating immune cell-mediated diseases .
特性
IUPAC Name |
5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35F2N5O2S/c1-6-24(36)34-13-7-8-19(34)16-35-21-10-9-18(15-31-17(2)28(3,4)5)14-20(21)32-27(35)33-26(37)23-12-11-22(38-23)25(29)30/h6,9-12,14,17,19,25,31H,1,7-8,13,15-16H2,2-5H3,(H,32,33,37)/t17-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTKFBGDLDPFLB-PKOBYXMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)CC4CCCN4C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)C[C@H]4CCCN4C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35F2N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1575818-46-0 | |
| Record name | PRN-694 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575818460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRN-694 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5IZ54DF9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


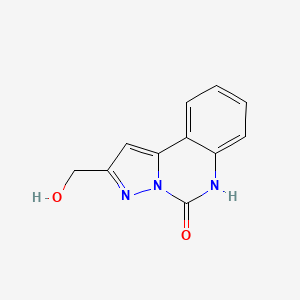


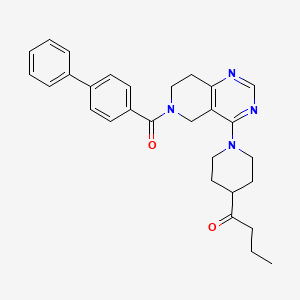
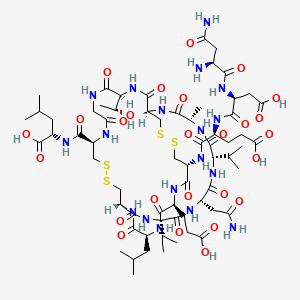

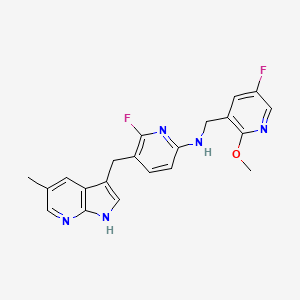
![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)

